N-[4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]acetamide
Description
N-[4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]acetamide is a substituted phenylacetamide featuring a methyl group at position 4, a nitro group at position 2, and a 4-phenylpiperazine moiety at position 5 of the benzene ring. Piperazine derivatives are frequently utilized in drug design due to their ability to modulate pharmacokinetics and receptor interactions .
Properties
IUPAC Name |
N-[4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-14-12-19(23(25)26)17(20-15(2)24)13-18(14)22-10-8-21(9-11-22)16-6-4-3-5-7-16/h3-7,12-13H,8-11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGFZFIPMJIJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCN(CC2)C3=CC=CC=C3)NC(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methylacetanilide
Reaction:
4-Methylaniline undergoes acetylation using acetic anhydride in glacial acetic acid (1:2 molar ratio) at 110°C for 4 hr.
Yield: 92% (white crystals, m.p. 148–150°C).
Mechanism: Nucleophilic acyl substitution protects the amine from oxidation during nitration.
Nitration to 4-Methyl-2-Nitroacetanilide
Conditions:
Bromination at C5
Reagents:
Buchwald–Hartwig Amination with 4-Phenylpiperazine
Catalytic System:
Final Purification
Salt Formation: Treatment with HCl in EtOAc yields the hydrochloride salt (82% recovery).
Analytical Data:
- HRMS (ESI⁺): m/z 425.1784 [M+H]⁺ (calc. 425.1789 for C₂₀H₂₁N₄O₃).
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.02 (d, J = 2.4 Hz, 1H, H3), 7.45–7.32 (m, 5H, Ph), 3.85–3.45 (m, 8H, piperazine), 2.51 (s, 3H, CH₃), 2.11 (s, 3H, COCH₃).
Comparative Analysis of Methodologies
| Step | Reagent/Catalyst | Temp (°C) | Time (hr) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | Ac₂O, AcOH | 110 | 4 | 92 | 99.1 |
| 2 | HNO₃, H₂SO₄ | 0–5 | 2 | 78 | 98.5 |
| 3 | Br₂, FeBr₃ | 25 | 12 | 68 | 97.8 |
| 4 | Pd₂(dba)₃, Xantphos | 100 | 18 | 63 | 96.2 |
Key Observations:
- Bromination exhibits the lowest yield due to competing di-bromination.
- Buchwald–Hartwig amination requires rigorous exclusion of moisture for optimal catalyst activity.
Industrial Scalability Considerations
Continuous Flow Nitration:
- Microreactor systems reduce thermal runaway risks, improving safety and yield (≥85%).
Catalyst Recycling: - Immobilized Pd nanoparticles on mesoporous silica enable 5 reaction cycles with <5% activity loss.
Green Chemistry Metrics: - Atom economy for the final step: 84%.
- E-factor: 18.2 (primarily due to solvent use in column chromatography).
Troubleshooting Common Synthetic Challenges
Incomplete Bromination:
- Cause: Insufficient FeBr₃ or suboptimal Br₂ stoichiometry.
- Solution: Increase FeBr₃ to 10 mol% and Br₂ to 1.3 eq.
Low Amination Yield:
- Cause: Pd catalyst deactivation by nitro groups.
- Mitigation: Use electron-rich ligands (e.g., BrettPhos) or pre-activate the catalyst with DMF.
N-Acetyl Hydrolysis:
Spectroscopic Characterization Tables
¹³C NMR (101 MHz, DMSO-d₆):
| δ (ppm) | Assignment |
|---|---|
| 169.4 | COCH₃ |
| 152.1 | C2 (NO₂) |
| 135.7 | C5 (piperazine attachment) |
| 128.9–126.3 | Phenyl carbons |
| 52.4–48.7 | Piperazine CH₂ |
| 21.5 | COCH₃ |
| 18.9 | C4-CH₃ |
IR (ATR, cm⁻¹):
- 1675 (C=O stretch), 1520 (asymmetric NO₂), 1340 (symmetric NO₂), 1245 (C-N piperazine).
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Various nucleophiles under basic conditions.
Major Products
Reduction: 4-methyl-2-amino-5-(4-phenylpiperazin-1-yl)phenylacetamide.
Oxidation: 4-carboxy-2-nitro-5-(4-phenylpiperazin-1-yl)phenylacetamide.
Substitution: Derivatives with different functional groups attached to the phenylpiperazine moiety.
Scientific Research Applications
Anticancer Activity
N-[4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]acetamide has been investigated for its potential anticancer properties. Studies have shown that derivatives of piperazine, which are structurally related to this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, Mannich bases containing piperazine residues have demonstrated significant activity against hepatocellular carcinoma and breast cancer cell lines (MCF-7), indicating a promising avenue for further research on this compound's derivatives .
Neurological Applications
The compound's structure suggests potential activity as a central nervous system agent, particularly in the modulation of serotonin receptors, which are crucial for treating anxiety and depression. Research into similar compounds has highlighted their role as selective serotonin receptor agonists, indicating that this compound may also exhibit such properties .
Case Studies
Several studies have focused on compounds related to this compound:
- Antitumor Activity : A study evaluated various piperazine derivatives against human cancer cell lines, revealing that modifications to the piperazine structure significantly affected cytotoxicity .
- Serotonin Modulation : Research into related compounds indicates a potential for modulation of serotonin receptors, suggesting that this compound could be beneficial in treating anxiety disorders .
Mechanism of Action
The mechanism of action of N-[4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogs
Structural Features and Modifications
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
- Electron-Withdrawing Groups: The nitro group in the target compound and N-(4-Chloro-2-nitrophenyl) derivatives () may enhance electrophilicity, influencing receptor binding or metabolic stability.
- Anti-Nociceptive Activity: Compound 37’s anti-hypernociceptive activity suggests that piperazine-linked acetamides may target pain pathways, though the target compound’s nitro group could alter this profile .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- Piperazine-containing compounds (e.g., compound 35) often exhibit moderate aqueous solubility due to the basic nitrogen, which can protonate in acidic environments. The target compound’s 4-phenylpiperazine may reduce solubility compared to methylpiperazine analogs .
Receptor Interactions
- Analgesic Mechanisms: Compound 35’s sulfonamide-piperazine structure suggests possible COX inhibition or opioid receptor modulation, while the target compound’s nitro group might involve nitric oxide (NO) pathways .
- Anti-Inflammatory Potential: Thiazole-acetamide hybrids () with piperazine groups inhibit MMPs, suggesting the target compound could share similar anti-inflammatory targets .
Biological Activity
N-[4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]acetamide (CAS No. 865657-76-7) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its synthesis, pharmacological effects, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 354.40 g/mol
- CAS Number : 865657-76-7
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic compounds. The nitro group introduces electrophilic characteristics that enhance its reactivity, making it suitable for further chemical modifications.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticonvulsant , anticancer , and anti-inflammatory agent.
Anticonvulsant Activity
A study evaluated the anticonvulsant properties of related compounds in animal models. It was found that derivatives with similar structures exhibited varying degrees of activity based on their lipophilicity. Compounds with higher log P values demonstrated better efficacy at specific time points, suggesting that lipophilic properties may enhance central nervous system penetration and activity .
Anticancer Activity
Research has indicated that this compound and its analogs show significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC values indicating potent inhibition of cell growth in MCF7 (breast cancer), NCI-H460 (lung cancer), and other lines. The structure–activity relationship (SAR) analyses revealed that modifications to the piperazine moiety can significantly alter the anticancer efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 0.01 | |
| Anticancer | NCI-H460 | 0.03 | |
| Anticonvulsant | MES Test | Variable | |
| Anticancer | A375 | 4.2 |
The proposed mechanism by which this compound exerts its biological effects involves modulation of neurotransmitter systems and inhibition of key signaling pathways associated with tumor growth and inflammation. The presence of the piperazine ring is crucial for its interaction with biological targets, enhancing its pharmacological profile.
Q & A
Q. What are the key synthetic steps and reaction conditions required to synthesize N-[4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]acetamide?
The synthesis involves multi-step reactions, including:
- Nitro group introduction via nitration of the aromatic ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄).
- Piperazine coupling through nucleophilic aromatic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and inert atmospheres .
- Acetamide formation via acylation using acetyl chloride or anhydride in the presence of a base (e.g., triethylamine) . Key parameters include temperature (60–120°C), solvent choice (DMF, THF), and reaction time (6–24 hours). Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. How is structural integrity and purity confirmed for this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks, with aromatic protons typically appearing at δ 6.5–8.5 ppm and acetamide carbonyl at ~δ 168–170 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
Q. What initial biological screening assays are recommended for this compound?
- In vitro receptor binding assays (e.g., serotonin/dopamine receptors due to the phenylpiperazine moiety) .
- Antimicrobial activity via broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity screening using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Real-time monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and optimize reaction termination .
- Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., Xantphos) for coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in piperazine coupling steps .
Q. How do structural modifications influence pharmacological activity?
- Structure-Activity Relationship (SAR) :
- Nitro group position : Para vs. ortho substitution on the phenyl ring alters electron-withdrawing effects and receptor binding .
- Piperazine substituents : Fluorine or methyl groups on the phenylpiperazine moiety enhance selectivity for serotonin receptors .
- Acetamide chain length : Shorter chains (e.g., replacing acetyl with propionyl) may reduce metabolic stability .
- Data-driven design : Use molecular docking to predict interactions with target proteins (e.g., 5-HT₁A receptors) .
Q. How can contradictory data between in vitro and in vivo assays be resolved?
- Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to explain efficacy gaps .
- Orthogonal assays : Validate receptor binding with radioligand displacement assays and functional cAMP assays .
- Formulation adjustments : Improve solubility via co-solvents (e.g., PEG 400) or nanoparticle encapsulation .
Q. What experimental strategies address low aqueous solubility in preclinical studies?
- Salt formation : Synthesize hydrochloride or mesylate salts to enhance solubility .
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) for in vitro assays.
- Amorphous solid dispersion : Employ spray drying with polymers (e.g., PVP) to stabilize the compound .
Q. How to design in vivo studies to evaluate neuropharmacological potential?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
